1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a hydroxy group, and an indolone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzyl chloride with an appropriate indole derivative under basic conditions, followed by oxidation and hydrolysis steps to introduce the hydroxy and oxo groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 2-oxo-2-phenylethyl 2-{[3-(2,6-dichlorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
- N-(2,6-Dichlorobenzyl)-2-(3-hydroxy-2,4-dioxo-3,4-dihydroquinazolin-1(2 H)-yl)acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups and its indolone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H17Cl2NO3 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-hydroxy-3-phenacylindol-2-one |
InChI |
InChI=1S/C23H17Cl2NO3/c24-18-10-6-11-19(25)16(18)14-26-20-12-5-4-9-17(20)23(29,22(26)28)13-21(27)15-7-2-1-3-8-15/h1-12,29H,13-14H2 |
InChI Key |
IVYKASGWBUWEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)O |
Origin of Product |
United States |
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